(2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
(2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine is a complex organic compound characterized by its unique structural features. This compound contains a triazole ring, a cyclopropylmethyl group, and an octahydro-pyrrolo[3,2-c]pyridine framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the cyclopropylmethyl group, and the construction of the octahydro-pyrrolo[3,2-c]pyridine core. Common reagents used in these reactions include azides, alkynes, and cyclopropylmethyl halides, under conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclopropylmethyl group, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tetrahydrofuran: Another solvent with a similar ring structure.
Cyclopentyl methyl ether: Shares the cyclopropylmethyl group but differs in its overall structure.
Uniqueness
(2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,2-c]pyridine is unique due to its combination of a triazole ring, a cyclopropylmethyl group, and an octahydro-pyrrolo[3,2-c]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,3aR,7aS)-1-(cyclopropylmethyl)-2-(1,2,4-triazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-2-11(1)7-19-13(8-18-10-16-9-17-18)5-12-6-15-4-3-14(12)19/h9-15H,1-8H2/t12-,13+,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEASDCYHIOUQS-RDBSUJKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCNCC3CC2CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1N([C@@H](C2)CN3C=NC=N3)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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